molecular formula C14H21BrO3 B6214617 1-[5-bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol CAS No. 2742660-02-0

1-[5-bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol

Cat. No.: B6214617
CAS No.: 2742660-02-0
M. Wt: 317.2
InChI Key:
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Description

1-[5-bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol is an organic compound characterized by the presence of a bromine atom, tert-butyl group, and methoxymethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol typically involves multiple stepsThe reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

1-[5-bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the bromine atom may result in various substituted phenyl derivatives .

Scientific Research Applications

1-[5-bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[5-bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to various biomolecules. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes .

Comparison with Similar Compounds

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[5-bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol' involves the synthesis of the intermediate compound 5-bromo-3-tert-butyl-2-(methoxymethoxy)phenol, which is then converted to the final product through a series of reactions.", "Starting Materials": [ "4-methoxyphenol", "tert-butyl bromide", "sodium hydride", "dimethyl sulfate", "sodium hydroxide", "1-bromoethane", "hydrogen gas", "palladium on carbon" ], "Reaction": [ "Step 1: Synthesis of 5-bromo-3-tert-butyl-2-(methoxymethoxy)phenol", "a. Dissolve 4-methoxyphenol in dry dichloromethane.", "b. Add sodium hydride to the solution and stir for 30 minutes.", "c. Add tert-butyl bromide to the solution and stir for 2 hours.", "d. Add dimethyl sulfate to the solution and stir for 2 hours.", "e. Pour the reaction mixture into water and extract with dichloromethane.", "f. Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain 5-bromo-3-tert-butyl-2-(methoxymethoxy)phenol.", "Step 2: Synthesis of 1-[5-bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol", "a. Dissolve 5-bromo-3-tert-butyl-2-(methoxymethoxy)phenol in dry dichloromethane.", "b. Add sodium hydroxide to the solution and stir for 30 minutes.", "c. Add 1-bromoethane to the solution and stir for 2 hours.", "d. Pour the reaction mixture into water and extract with dichloromethane.", "e. Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain 1-[5-bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol.", "Step 3: Reduction of 1-[5-bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol", "a. Dissolve 1-[5-bromo-3-tert-butyl-2-(methoxymethoxy)phenyl]ethan-1-ol in dry ethanol.", "b. Add hydrogen gas and palladium on carbon catalyst to the solution and stir under hydrogen atmosphere for 2 hours.", "c. Filter the catalyst and evaporate the solvent to obtain the final product." ] }

CAS No.

2742660-02-0

Molecular Formula

C14H21BrO3

Molecular Weight

317.2

Purity

95

Origin of Product

United States

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